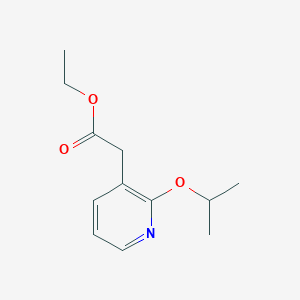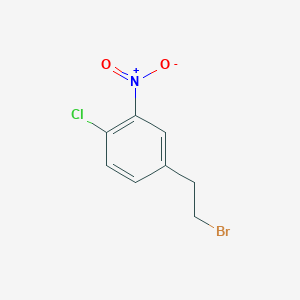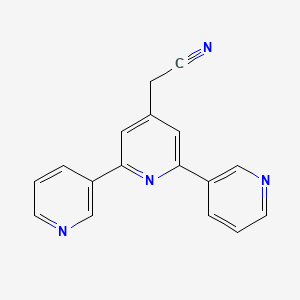
N-Me-Lys-OMe.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-L-lysine methyl ester hydrochloride, commonly referred to as N-Me-Lys-OMe.HCl, is a derivative of the amino acid lysine. This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the lysine side chain and a methyl ester group at the carboxyl terminus. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-lysine methyl ester hydrochloride typically involves the methylation of L-lysine followed by esterification. The process can be summarized in the following steps:
Methylation of L-lysine: L-lysine is reacted with a methylating agent such as methyl iodide in the presence of a base like sodium hydroxide. This step introduces a methyl group to the nitrogen atom of the lysine side chain.
Esterification: The resulting N-methyl-L-lysine is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Formation of Hydrochloride Salt: The final product, N-Methyl-L-lysine methyl ester, is treated with hydrochloric acid to obtain the hydrochloride salt form, N-Me-Lys-OMe.HCl
Industrial Production Methods
Industrial production of N-Methyl-L-lysine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the product’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-L-lysine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: N-Me-Lys-OMe.HCl can participate in nucleophilic substitution reactions, where the methyl ester group can be replaced by other functional groups using appropriate nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted lysine derivatives with different functional groups
Applications De Recherche Scientifique
N-Methyl-L-lysine methyl ester hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules. It serves as a precursor for the preparation of various lysine derivatives.
Biology: Employed in studies related to protein modification and enzyme activity. It is used to investigate the role of lysine methylation in biological processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting lysine methylation pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of N-Methyl-L-lysine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in lysine methylation, such as lysine methyltransferases. These enzymes catalyze the transfer of methyl groups to lysine residues in proteins, leading to changes in protein function and regulation. The methylation of lysine residues can affect various cellular processes, including gene expression, signal transduction, and protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride (Boc-Lys-OMe.HCl): A protected form of lysine used in peptide synthesis.
Nα-Acetyl-L-lysine methyl ester hydrochloride: Another lysine derivative with an acetyl group at the alpha position.
H-Lys-OMe.2HCl: A lysine derivative with two hydrochloride groups .
Uniqueness
N-Methyl-L-lysine methyl ester hydrochloride is unique due to the presence of a methyl group on the nitrogen atom of the lysine side chain. This modification imparts distinct chemical properties and reactivity compared to other lysine derivatives. The methylation of the nitrogen atom can influence the compound’s interaction with enzymes and other biomolecules, making it a valuable tool in biochemical and pharmaceutical research.
Propriétés
Formule moléculaire |
C8H19ClN2O2 |
|---|---|
Poids moléculaire |
210.70 g/mol |
Nom IUPAC |
methyl (2S)-6-amino-2-(methylamino)hexanoate;hydrochloride |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-10-7(8(11)12-2)5-3-4-6-9;/h7,10H,3-6,9H2,1-2H3;1H/t7-;/m0./s1 |
Clé InChI |
VOMBYPVECYNCTN-FJXQXJEOSA-N |
SMILES isomérique |
CN[C@@H](CCCCN)C(=O)OC.Cl |
SMILES canonique |
CNC(CCCCN)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



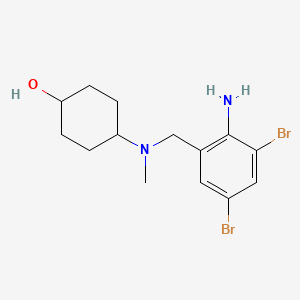
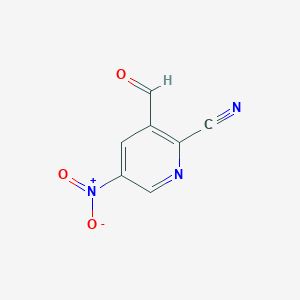
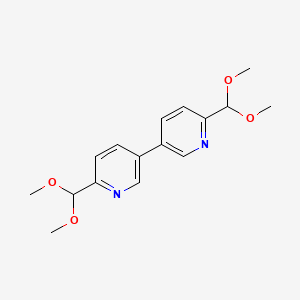
![[(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol](/img/structure/B13141413.png)
![1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13141414.png)

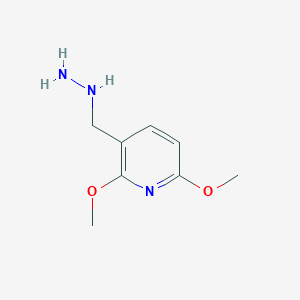
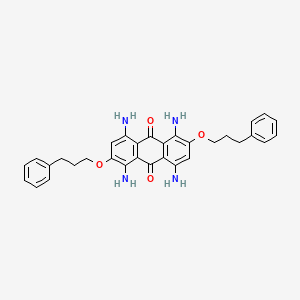
![(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B13141424.png)
